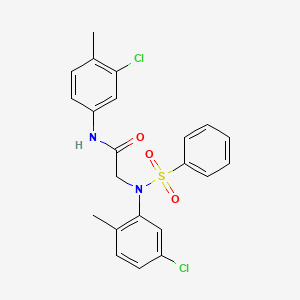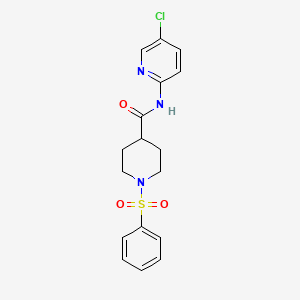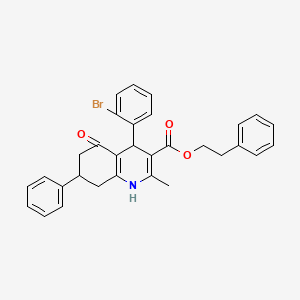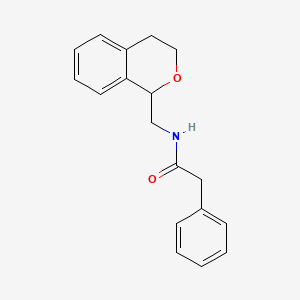![molecular formula C21H24N2O2 B5104816 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B5104816.png)
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: Benzoxazole derivative and methylating agents (e.g., methyl iodide).
Conditions: Basic medium, often using potassium carbonate or sodium hydroxide.
Temperature: Room temperature to moderate heating (25-50°C).
Attachment of Pentanamide Moiety
Reactants: Dimethylbenzoxazole derivative and pentanoyl chloride.
Conditions: Presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid by-product.
Industrial Production Methods
In an industrial setting, the production of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide typically involves multi-step organic reactions One common method starts with the preparation of the benzoxazole ring, which can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions
-
Formation of Benzoxazole Ring
Reactants: o-aminophenol and carboxylic acid.
Conditions: Acidic medium, typically using sulfuric acid or hydrochloric acid.
Temperature: Elevated temperatures (100-150°C) to facilitate ring closure.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or neutral media.
Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids or aldehydes.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of the amide group can yield amines.
-
Substitution
Reagents: Halogenating agents (e.g., bromine or chlorine) for electrophilic aromatic substitution.
Conditions: Often conducted in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Products: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has diverse applications across various scientific disciplines:
-
Chemistry
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
-
Biology
- Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
-
Medicine
- Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
- Used in drug design and development as a scaffold for new therapeutic agents.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide exerts its effects is largely dependent on its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
-
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide
- Similar structure but with an acetamide group instead of a pentanamide group.
- Exhibits different solubility and reactivity profiles.
-
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide
- Contains a butanamide group, leading to variations in its biological activity and chemical properties.
Uniqueness
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide is unique due to its specific combination of a benzoxazole ring with a pentanamide group. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in scientific research and industry.
Properties
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-5-6-10-20(24)22-17-9-7-8-16(15(17)4)21-23-18-11-13(2)14(3)12-19(18)25-21/h7-9,11-12H,5-6,10H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMOAGXSOVORCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B5104738.png)
![1-(2-chlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5104747.png)
![2-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5104755.png)


![N-[2-(tert-butylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5104779.png)
![Ethyl 4-[1-(4-fluorophenyl)ethylamino]piperidine-1-carboxylate](/img/structure/B5104781.png)
![3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5104796.png)
![N-[3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5104799.png)

![N-(3-methylphenyl)-2-(5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5104802.png)


![6-[4-(DIMETHYLAMINO)-3-NITROPHENYL]-5-METHYL-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE](/img/structure/B5104818.png)
